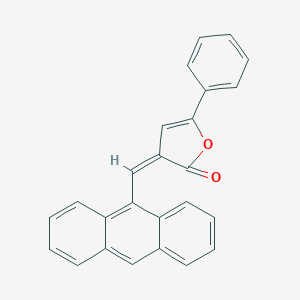
2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes multiple functional groups such as cyano, piperidinylsulfonyl, and benzothienyl moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Benzothienyl Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.
Formation of the Piperidinylsulfonyl Group: This can be done through sulfonylation reactions using piperidine and sulfonyl chlorides.
Final Coupling: The final step involves coupling the intermediate compounds to form the target benzamide structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothienyl moiety.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-(1-piperidinylsulfonyl)benzamide: Lacks the benzothienyl and cyano groups.
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide: Lacks the piperidinylsulfonyl group.
Uniqueness
The uniqueness of 2,4-DICHLORO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(PIPERIDINOSULFONYL)BENZAMIDE lies in its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C21H21Cl2N3O3S2 |
|---|---|
分子量 |
498.4g/mol |
IUPAC名 |
2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H21Cl2N3O3S2/c22-16-11-17(23)19(31(28,29)26-8-4-1-5-9-26)10-14(16)20(27)25-21-15(12-24)13-6-2-3-7-18(13)30-21/h10-11H,1-9H2,(H,25,27) |
InChIキー |
ZNFMGMCELMZSQQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)Cl)Cl |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B387771.png)
![ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate](/img/structure/B387772.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B387775.png)
![3-[4-(octyloxy)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B387776.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate](/img/structure/B387777.png)


![2-(4-iodo-3-methylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B387785.png)
![2-(2-methoxyphenoxy)-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B387786.png)
![2-[4-(benzyloxy)phenoxy]-N'-[4-(diethylamino)benzylidene]propanohydrazide](/img/structure/B387787.png)

![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B387789.png)
![1-{(E)-[(2,4-dimethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B387792.png)
![1-{(E)-[(2-ethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B387793.png)
